1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine
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Overview
Description
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, which are then coupled with the piperazine ring. Common reagents used in these reactions include sulfonyl chlorides, thiazole derivatives, and piperazine. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or thiazole moieties using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in dry ether or tetrahydrofuran.
Substitution: Alkyl halides, amines; in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The sulfonyl and thiazole groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid: Similar structure but with a piperidine ring instead of piperazine.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Contains an indole moiety and is used in different applications.
Uniqueness
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both oxazole and thiazole rings, along with the sulfonyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3,5-dimethyl-4-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-14-19(15(2)26-21-14)28(24,25)23-10-8-22(9-11-23)12-18-20-17(13-27-18)16-6-4-3-5-7-16/h3-7,13H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSCFDVSDWLVMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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